molecular formula C14H23ClN2O2S B1388917 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride CAS No. 1158551-79-1

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride

Cat. No.: B1388917
CAS No.: 1158551-79-1
M. Wt: 318.9 g/mol
InChI Key: ZPWTYNKBOIYBIE-UHFFFAOYSA-N
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Description

“2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H22N2O2S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .

Scientific Research Applications

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride has a wide range of applications in scientific research. It is used as a ligand in affinity chromatography, a technique used to separate proteins based on their affinity for a particular molecule. It is also used in the synthesis of a number of organic compounds, including chiral compounds, which are important for drug development and other pharmaceutical applications. This compound is also used in the synthesis of peptides and peptide-like compounds, which are important for studying the structure and function of proteins.

Mechanism of Action

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride acts as a proton acceptor and can form hydrogen bonds with other molecules. This allows it to bind to other molecules, such as proteins, and interact with them. It can also form complexes with metal ions, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases, which are important for the breakdown of proteins. It has also been shown to inhibit the activity of certain hormones, such as cortisol, which is important in the regulation of stress. In addition, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli, which is important in the study of infectious diseases.

Advantages and Limitations for Lab Experiments

2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride has a number of advantages and limitations for lab experiments. One of its advantages is that it is relatively inexpensive and easy to obtain. This makes it ideal for use in experiments that require large amounts of the compound. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is not soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

The use of 2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride in scientific research is still in its early stages, and there are many potential future directions for its use. One possibility is its use in the development of new drugs and therapies. It could be used to synthesize new compounds that could be used to treat a variety of diseases and disorders. In addition, it could be used to develop new methods for studying the structure and function of proteins. Finally, it could be used to develop new methods for studying the biochemical and physiological effects of drugs.

Properties

IUPAC Name

2-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S.ClH/c1-12-4-2-3-11-16(12)19(17,18)14-7-5-13(6-8-14)9-10-15;/h5-8,12H,2-4,9-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWTYNKBOIYBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158551-79-1
Record name 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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